molecular formula C10H9NO5 B7532313 (2,3-Dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetic acid

(2,3-Dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetic acid

Cat. No.: B7532313
M. Wt: 223.18 g/mol
InChI Key: PPIQVAOLCZIMBC-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydro-1,4-benzodioxin ring, which is a type of heterocyclic compound . This ring structure is found in various bioactive compounds and pharmaceuticals .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s hard to provide an accurate chemical reactions analysis. The reactivity of this compound would likely depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxin ring could potentially affect its polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which this compound is used. For example, benzodioxin derivatives have been shown to have various biological activities .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(10(13)14)11-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQVAOLCZIMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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